

Application Notes and Protocols for EC5026

Formulation in Animal Research

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Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B8180432

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Introduction

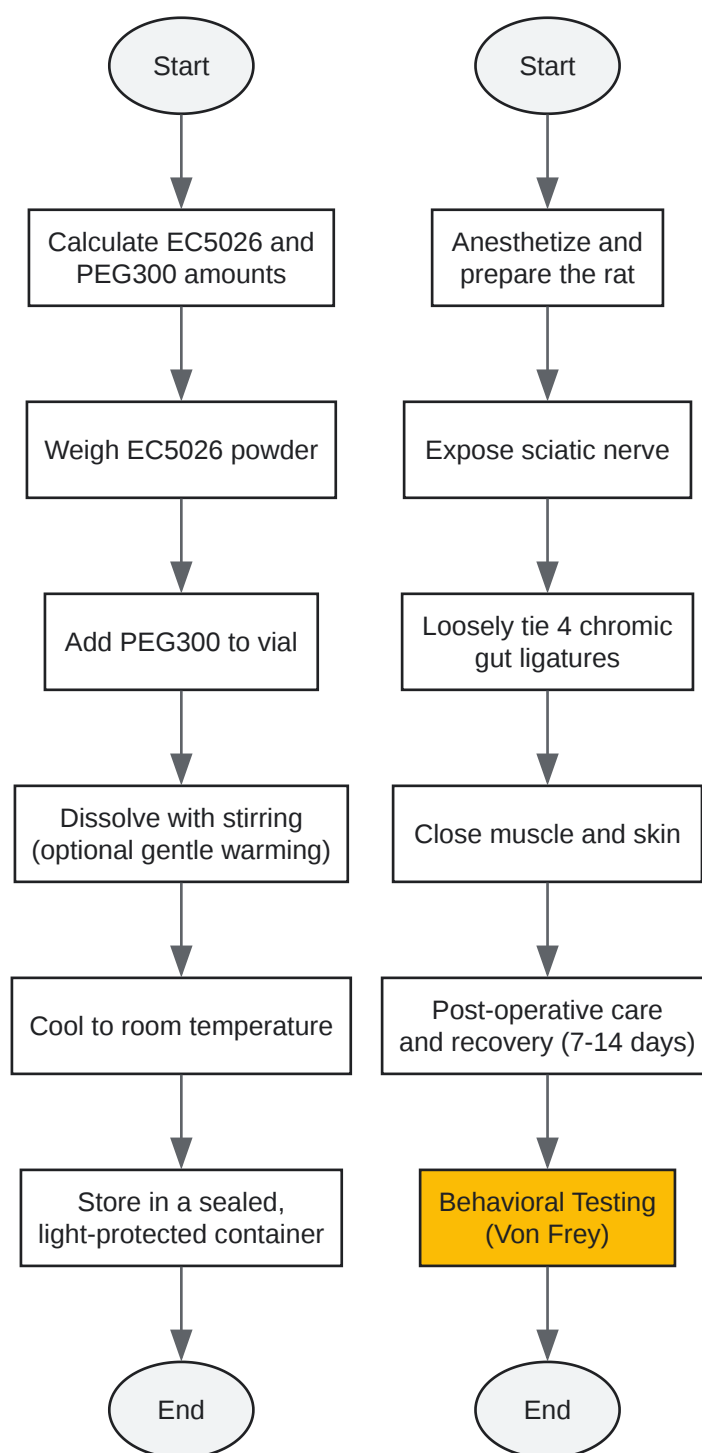
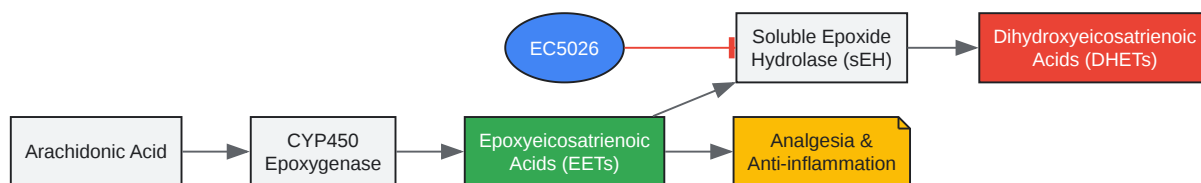
EC5026 is a potent and selective soluble epoxide hydrolase (sEH) inhibitor being investigated as a non-opioid analgesic for neuropathic and inflammatory pain.[1][2] By inhibiting sEH, EC5026 prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs), which are epoxides of polyunsaturated fatty acids (EpFAs).[1][2][3] This mechanism of action helps to resolve inflammation and reduce pain without the adverse effects associated with traditional pain medications. Preclinical studies have demonstrated the efficacy of EC5026 in various animal models of pain, and it has a favorable safety profile.

This document provides detailed application notes and protocols for the preparation and administration of an EC5026 formulation using Polyethylene Glycol 300 (PEG300) for animal research, particularly in rodent models of neuropathic pain.

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

EC5026 exerts its therapeutic effects by targeting the arachidonic acid cascade. Cytochrome P450 (CYP) enzymes metabolize arachidonic acid to produce EETs, which have potent anti-inflammatory and analgesic properties. However, these beneficial effects are short-lived as

EETs are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH) enzyme. EC5026 inhibits sEH, thereby increasing the bioavailability of EETs and prolonging their analgesic and anti-inflammatory actions.



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